2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole
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Overview
Description
2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole typically involves multi-step organic reactions. A common approach might include:
Starting Materials: 4-chlorobenzaldehyde, 3,4,5-trimethoxyphenylacetonitrile, and nitroethane.
Key Steps:
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient and reusable catalysts.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole would depend on its specific biological activity. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-phenylindole: A simpler indole derivative.
3-nitroindole: Another nitro-substituted indole.
4-chloroindole: An indole with a chlorine substituent.
Uniqueness
2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-21-12-16(13-22(32-2)25(21)33-3)19(14-28(29)30)23-18-6-4-5-7-20(18)27-24(23)15-8-10-17(26)11-9-15/h4-13,19,27H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZCSTCVESRLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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